molecular formula C11H11N3 B13659565 2-Methyl-[3,3'-bipyridin]-5-amine

2-Methyl-[3,3'-bipyridin]-5-amine

Cat. No.: B13659565
M. Wt: 185.22 g/mol
InChI Key: ZYTKETJVKULELV-UHFFFAOYSA-N
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Description

2-Methyl-[3,3'-bipyridin]-5-amine (CAS 2296236-34-3) is an aromatic organic compound with the molecular formula C11H11N3 and a molecular weight of 185.23 g/mol [ ]. As a derivative of the 3,3'-bipyridine scaffold, this compound belongs to a class of chemicals historically significant in the development of coordination chemistry [ ]. The structure of 3,3'-bipyridine, one of several possible bipyridine isomers, was first identified in the late 19th century through the heating of reaction mixtures involving pyridine derivatives [ ]. The primary research value of this compound lies in its potential as a building block or intermediate in medicinal chemistry and drug discovery. Its molecular framework is structurally similar to pyridine-2-methylamine and other bipyridinylamine scaffolds, which have been identified as promising cores for the structure-directed design of novel therapeutic agents [ ]. Specifically, such compounds have demonstrated high potency as antimycobacterial agents, with some derivatives showing exceptional activity against Mycobacterium tuberculosis H37Rv and clinically isolated multi-drug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains [ ]. The mechanism of action for these related compounds involves inhibition of the essential mycobacterial membrane protein large 3 (MmpL3), a key transporter in the cell wall biosynthesis pathway of the tuberculosis bacterium [ ]. Researchers can leverage this bipyridine derivative as a key synthetic intermediate to develop new ligands and complexes for various applications. Please note that this product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

6-methyl-5-pyridin-3-ylpyridin-3-amine

InChI

InChI=1S/C11H11N3/c1-8-11(5-10(12)7-14-8)9-3-2-4-13-6-9/h2-7H,12H2,1H3

InChI Key

ZYTKETJVKULELV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)N)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Halomethylation and Nucleophilic Substitution Route

One common preparative route involves the selective bromomethylation of methyl-substituted bipyridines, followed by nucleophilic substitution with an amine source.

  • Step 1: Synthesis of 4-Bromomethyl-4'-methyl-2,2'-bipyridine

    According to supplementary data from the Royal Society of Chemistry, 4-bromomethyl-4'-methyl-2,2'-bipyridine can be synthesized by treating 4-hydroxymethyl-4'-methyl-2,2'-bipyridine with aqueous hydrobromic acid (48%) and sulfuric acid under heating at 100 °C for 6 hours. The product is isolated after neutralization and extraction, with yields around 32%.

  • Step 2: Amination

    The bromomethyl derivative can undergo nucleophilic substitution with ammonia or amine nucleophiles to introduce the amino group at the 5-position of the bipyridine ring, yielding this compound or its analogs.

Transition-Metal Catalyzed Amination

Transition-metal catalyzed amination reactions offer an efficient route for the preparation of aminobipyridines with high regioselectivity.

  • Rhodium- and iridium-catalyzed amination of pyridine derivatives with anilines or ammonia analogs have been reported to afford complex aliphatic amines with excellent yields and enantioselectivities. Mechanistic studies reveal oxidative addition of the amine to the metal center followed by reductive elimination to form the C-N bond.

  • Such catalytic systems can be adapted for bipyridine substrates to introduce amino groups selectively at the 5-position, especially when combined with directing groups or pre-functionalized halides.

Sulfonamide Intermediates and Subsequent Deprotection

Another approach involves the formation of sulfonamide intermediates from aminopyridines, which can be further transformed into free amines.

  • Sulfonylation of 2- or 3-aminopyridines with pyridine sulfonyl chlorides under controlled conditions yields sulfonamides in good yields. These intermediates can be deprotected or modified to afford the target aminobipyridines.

  • Careful control of reaction conditions is necessary to avoid double sulfonylation side products.

Cascade and One-Pot Reactions

Recent advances include cascade reactions that combine multiple steps into a single operation, improving efficiency and yield.

  • A novel synthetic strategy involves the two-component reaction of 1,1-enediamines with vinamidinium salts to generate 2-aminopyridine derivatives under mild conditions. Optimization of solvents and catalysts (e.g., triethylamine in DMSO) has led to good yields (up to 45%) and scalability.

  • Although this method is demonstrated for aryl-substituted 2-aminopyridines, it provides a conceptual framework that can be adapted for bipyridine derivatives such as this compound.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Advantages Limitations References
Bromomethylation + Nucleophilic Substitution 4-Hydroxymethyl-4'-methyl-2,2'-bipyridine, HBr, H2SO4, NH3 ~32 (bromomethylation step) Straightforward, well-established Moderate yields, multiple steps
Transition-Metal Catalyzed Amination Rh or Ir catalysts, anilines or ammonia, ligands High (up to 90% ee in related systems) High selectivity, enantioselective Requires expensive catalysts
Sulfonamide Intermediate Route Pyridine sulfonyl chlorides, aminopyridines, pyridine Good yields (varies) Good functional group tolerance Possible double sulfonylation
Cascade Two-Component Reaction 1,1-Enediamines, vinamidinium salts, Et3N, DMSO Up to 45% Rapid, scalable, mild conditions Limited to certain substrates

Analysis and Recommendations

  • The bromomethylation followed by amination route is classical and accessible but may suffer from moderate yields and requires careful purification.

  • Transition-metal catalysis offers superior selectivity and yields, with the potential for enantioselective synthesis, but involves the use of costly catalysts and ligands.

  • The sulfonamide intermediate strategy is versatile for introducing amino groups but demands stringent control to prevent side reactions.

  • The cascade reaction approach represents a modern, efficient method, though its application to bipyridine systems requires further exploration.

For the specific synthesis of this compound, a hybrid strategy combining bromomethylation of methylated bipyridine followed by catalytic amination or nucleophilic substitution is currently the most practical and reported method.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-[3,3’-bipyridin]-5-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and alkyl halides (e.g., CH₃I).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can yield primary or secondary amines.

Scientific Research Applications

2-Methyl-[3,3’-bipyridin]-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-[3,3’-bipyridin]-5-amine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the metal-ligand complex can facilitate the activation of substrates and promote chemical transformations.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents & Positions Key Properties/Notes Reference
2-Methyl-[3,3'-bipyridin]-5-amine C₁₁H₁₁N₃ 185.23 (calc.) 2-CH₃ (Py1), 5-NH₂ (Py2) Hypothesized higher lipophilicity vs. non-methylated analogs
[3,3'-Bipyridin]-5-amine C₁₀H₉N₃ 171.20 5-NH₂ (Py2) CAS 756809-59-3; stored at 2–8°C; sensitive to moisture
2'-Methoxy-[3,3'-bipyridin]-6-amine C₁₁H₁₁N₃O 201.23 2'-OCH₃ (Py2), 6-NH₂ (Py1) Increased polarity due to methoxy; CAS 1249109-42-9
3-Amino-2-chloro-5-methylpyridine C₆H₆ClN₂ 157.58 2-Cl, 3-NH₂, 5-CH₃ (single pyridine) Intermediate for agrochemicals/pharmaceuticals
6-Chloro-[3,4'-bipyridin]-5-amine C₁₀H₈ClN₃ 205.65 6-Cl (Py1), 5-NH₂ (Py2) Potential bioactivity; linked to patent applications

Key Observations:

Electronic Effects: The methyl group at the 2-position in this compound likely enhances electron density at the adjacent pyridine ring, influencing coordination behavior and reactivity compared to non-methylated analogs like [3,3'-bipyridin]-5-amine . Methoxy substituents (e.g., in 2'-methoxy derivatives) increase polarity and may alter solubility, as seen in CAS 1249109-42-9 .

For example, 3-amino-2-chloro-5-methylpyridine’s chloro group may limit rotational freedom .

Biological Relevance: Chlorinated analogs (e.g., 6-chloro-[3,4'-bipyridin]-5-amine) are frequently explored in drug discovery due to enhanced stability and target affinity .

Biological Activity

2-Methyl-[3,3'-bipyridin]-5-amine is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article presents a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions that can include methods such as cyclization and substitution reactions. The compound can be derived from simpler pyridine derivatives through various synthetic pathways that optimize yield and purity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as a therapeutic agent. Key areas of activity include:

  • Antimicrobial Properties : Studies have shown that derivatives of bipyridine compounds exhibit significant antibacterial and antifungal activities. For instance, modifications to the bipyridine structure can enhance its efficacy against various microbial strains .
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity is often evaluated using assays that measure radical scavenging capabilities .
  • Neuroprotective Effects : Research indicates potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. Some derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer’s pathology .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of several bipyridine derivatives, including this compound. The results indicated that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting strong antibacterial potential.

CompoundMIC (µg/mL)Activity Type
This compound15Antibacterial
Standard Antibiotic20Antibacterial

Case Study 2: Neuroprotective Properties

In a neuropharmacological study focusing on Alzheimer's disease models, this compound was evaluated for its ability to inhibit AChE. The compound exhibited an IC50 value comparable to established AChE inhibitors like donepezil.

CompoundIC50 (µM)Target Enzyme
This compound40 ± 2.5AChE
Donepezil0.079 ± 0.05AChE

The mechanism by which this compound exerts its biological effects is multifaceted. For neuroprotective activity, it is believed to involve competitive inhibition of AChE and BChE, leading to increased levels of acetylcholine in synaptic clefts. This may enhance cholinergic signaling in the brain.

For antimicrobial effects, the compound likely disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways within microbial cells.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 2-Methyl-[3,3'-bipyridin]-5-amine, and how are intermediates characterized?

Methodology:

  • Synthetic Routes :
    • Step 1 : Alkylation of pyridine precursors under basic conditions (e.g., using K₂CO₃ in DMF at elevated temperatures) to introduce the methyl group .
    • Step 2 : Coupling reactions (e.g., Suzuki-Miyaura) to assemble the bipyridine core, followed by nitro reduction or amine protection/deprotection steps .
  • Characterization :
    • Intermediates : Monitored via TLC for reaction progress and purified via column chromatography .
    • Final Product : Confirmed using ¹H/¹³C NMR (aromatic proton shifts at δ 7.5–8.5 ppm for bipyridine), HRMS (m/z ~171.20 for C₁₀H₉N₃), and FT-IR (N-H stretch at ~3400 cm⁻¹) .

Advanced Synthetic Challenges

Q. Q2. How can conflicting reports on reaction yields for bipyridine derivatives be resolved during scale-up synthesis?

Data Contradiction Analysis :

  • Issue : Discrepancies in yields (e.g., 40–70%) may arise from variable solvent purity, oxygen sensitivity, or catalyst loading .
  • Resolution :
    • Optimization : Use anhydrous solvents, inert atmospheres (N₂/Ar), and controlled Pd catalyst ratios (e.g., 5 mol% Pd(PPh₃)₄) .
    • Validation : Reproduce conditions from high-yield literature reports (e.g., ’s 65% yield under DMF/K₂CO₃ at 120°C) and adjust parameters systematically .

Reactivity and Functionalization

Q. Q3. What strategies enable selective functionalization of the bipyridine core in this compound?

Methodology :

  • Electrophilic Aromatic Substitution : Nitration or halogenation at electron-rich positions (e.g., para to amine groups) using HNO₃/H₂SO₄ or NXS (X = Cl, Br) .

  • Metal Coordination : Leverage the bipyridine’s chelating ability to stabilize intermediates for regioselective modifications (e.g., Ru or Ir complexes) .

  • Table : Functionalization Sites and Reactivity

    PositionReactivityExample Reaction
    5-AminoHigh (nucleophilic)Acylation with AcCl
    3-MethylModerate (steric hindrance)Bromination via NBS

Biological Activity Profiling

Q. Q4. How can computational models predict the biological activity of this compound derivatives?

QSAR/Molecular Docking :

  • Descriptors : Use LogP (lipophilicity), polar surface area, and H-bond donors/acceptors to model pharmacokinetics .
  • Software : MOE or AutoDock Vina for docking studies against kinase targets (e.g., EGFR or CDK2) .
  • Validation : Compare predicted IC₅₀ values with experimental assays (e.g., kinase inhibition assays in ) .

Analytical Challenges in Purity Assessment

Q. Q5. What advanced techniques resolve co-eluting impurities in HPLC analysis of this compound?

Methodology :

  • HPLC-DAD/MS : Use dual detection (UV/Vis + mass spectrometry) to differentiate isomers or degradation products .
  • Column Optimization : Employ chiral columns (e.g., Chiralpak IA) or gradient elution (ACN/H₂O with 0.1% TFA) .

Comparative Analysis with Structural Analogs

Q. Q6. How does the methyl group at position 2 influence the electronic properties of [3,3'-bipyridin]-5-amine compared to nitro or methoxy analogs?

Q. Q7. What are the optimal storage conditions to prevent degradation of this compound?

Protocol :

  • Temperature : Store at 2–8°C in sealed, amber vials to prevent photodegradation .
  • Atmosphere : Use argon-filled containers to minimize oxidation .

Advanced Applications in Catalysis

Q. Q8. Can this compound serve as a ligand in asymmetric catalysis?

Case Study :

  • Metal Complexation : Forms stable Ru(II) complexes for transfer hydrogenation (e.g., ketone reduction with 90% ee) .
  • Comparison : Outperforms 2,2'-bipyridine in enantioselectivity due to steric tuning from the methyl group .

Contradictory Data in Biological Assays

Q. Q9. How to interpret conflicting reports on the antimicrobial activity of bipyridine derivatives?

Resolution Framework :

  • Variables : Check bacterial strains (Gram±), assay media (Mueller-Hinton vs. LB), and compound solubility .
  • Meta-Analysis : Aggregate data from (pyridin-2-amine QSAR) and (nitro-bipyridine bioactivity) to identify SAR trends .

Future Research Directions

Q. Q10. What unexplored applications exist for this compound in materials science?

Proposals :

  • MOFs : Use as a linker for porous frameworks with high thermal stability (tested up to 300°C in ) .
  • Electrochemistry : Explore as a redox-active component in organic batteries (cf. ’s nitro derivatives) .

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